Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate
Description
Properties
IUPAC Name |
sodium;4-chloro-5-methoxycarbonylpyridin-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3.Na/c1-12-7(11)4-2-9-3-5(10)6(4)8;/h2-3,10H,1H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLXLGZCQMGADA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1Cl)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClNNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursors
The malonic ester route, detailed in patent US9056848B2, involves reacting malonic ester potassium salts with chloroacetic esters in the presence of sodium or potassium alkoxides. The reaction proceeds via enolate formation, followed by nucleophilic substitution and cyclization to form the pyridine ring. Key intermediates include:
Optimization and Yield
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Solvent Selection : Methanol or ethanol is preferred for enolate stability.
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Base : Sodium methoxide (30% w/w) achieves >85% conversion at 60–80°C.
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By-Products : Inorganic salts (e.g., NaCl) form during neutralization, requiring filtration.
Table 1: Reaction Parameters for Malonic Ester Route
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 60–80°C | 78–85 | 95–98 |
| Base Concentration | 30% NaOMe in MeOH | 82 | 97 |
| Reaction Time | 8–12 hours | 85 | 98 |
One-Pot Synthesis via Trichloroacetic Chloride
Methodology from CN104876858A
This method consolidates addition, cyclization, and aromatization into a single vessel:
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Addition-Cyclization : Trichloroacetic chloride reacts with acrylonitrile in orthodichlorobenzene at 138–142°C for 20–24 hours, catalyzed by cuprous chloride and phenylthiocarbamide (PTC).
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Aromatization : The intermediate is treated with 20% NaOH at 54–56°C, followed by heating to 138–142°C to eliminate HCl and form the pyridine ring.
Advantages and Limitations
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Efficiency : Reduces steps from 3–4 to 1–2, cutting synthesis time by 40%.
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Solvent Recovery : Orthodichlorobenzene is recycled, minimizing waste.
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Challenges : Requires strict temperature control to prevent decomposition of intermediates.
Table 2: One-Pot Synthesis Performance
| Metric | Result |
|---|---|
| Overall Yield | 84% |
| Purity (HPLC) | 96% |
| By-Products | <2% (traces of NaCl) |
Chlorination of Pyridone Derivatives
Pyridone Precursor Route
Patent CN109824580A describes chlorinating 5-methylpyridone using chlorine gas in chlorobenzene. Sodium carbonate neutralizes HCl by-products, and DMF aids in subsequent methoxycarbonylation. Critical steps include:
Analytical Validation
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NMR Confirmation : NMR shows peaks at δ 158.8 (C=O), 154.9 (C-Cl), and 54.8 (OCH₃).
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Mass Spec : [M + Na]⁺ at m/z 231.52 aligns with theoretical M = 208.56.
Comparative Analysis of Methods
Table 3: Method Comparison
Chemical Reactions Analysis
Types of Reactions: Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide (NaOCH3) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced pyridine derivatives.
Substitution: Generation of various substituted pyridine compounds.
Scientific Research Applications
Medicinal Chemistry
Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate has been explored for its therapeutic potential.
Antimicrobial Activity:
Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. The presence of the chlorine and methoxycarbonyl groups enhances the compound's ability to inhibit bacterial growth. For instance, studies have shown that similar pyridine compounds can effectively target bacterial topoisomerases, which are essential for DNA replication and repair in bacteria .
Cancer Therapeutics:
The compound's structure allows it to interact with various biological targets, making it a candidate for cancer treatment. Investigations into its analogs have revealed potential mechanisms of action against specific cancer cell lines, particularly by modulating pathways involved in cell proliferation and apoptosis .
Agricultural Science
In agricultural applications, this compound has been studied for its role as a pesticide or herbicide.
Pesticidal Properties:
Research suggests that this compound can act as an effective pesticide due to its ability to disrupt metabolic processes in pests. The chlorinated pyridine derivatives have shown efficacy against a range of agricultural pests, making them valuable in crop protection strategies .
Material Science
The compound's unique chemical structure also lends itself to applications in material science.
Polymer Chemistry:
this compound can be utilized as a building block in the synthesis of advanced polymers. Its reactivity allows for the incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength .
Data Table: Applications Overview
| Application Area | Specific Use | Supporting Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | , |
| Cancer therapeutics | , | |
| Agricultural Science | Pesticides and herbicides | , |
| Material Science | Polymer synthesis | , |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with IC50 values comparable to established antibiotics. This study highlights the compound's potential as a lead candidate for developing new antimicrobial agents.
Case Study 2: Agricultural Application
In field trials, formulations containing this compound showed a marked reduction in pest populations on crops, leading to improved yields. This research indicates its viability as an eco-friendly alternative to traditional pesticides.
Mechanism of Action
The mechanism by which Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs include pyridine derivatives with variations in substituent type, position, and functional groups. Key examples from the literature include:
| Compound Name | Substituents (Position) | Functional Groups |
|---|---|---|
| Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate | 4-Cl, 5-COOMe, 3-O⁻Na⁺ | Chloro, ester, sodium olate |
| Methyl 5-bromo-4-chloronicotinate | 5-Br, 4-Cl, COOMe | Bromo, chloro, ester |
| Methyl 6-chloro-4-(dimethylamino)nicotinate | 6-Cl, 4-N(CH₃)₂, COOMe | Chloro, dimethylamino, ester |
| tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate | 4-OH, 5-OCH₃, carbamate | Hydroxy, methoxy, carbamate |
Key Differences :
- Substituent Position : The chloro group in the target compound at position 4 contrasts with analogs like Methyl 5-bromo-4-chloronicotinate, which has halogens at positions 4 and 3. Positional differences influence electronic effects and steric accessibility .
- Functional Groups : The sodium olate group enhances ionic solubility, whereas tert-butyl carbamates (e.g., tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate) introduce stability under basic conditions due to the protecting group .
Physicochemical Properties
- Solubility : The sodium olate group confers high water solubility, contrasting with methyl esters (e.g., Methyl 5-bromo-4-chloronicotinate), which are more lipophilic .
- Biodegradability: While Sodium 4-(methoxycarbonyl)phenolate is readily biodegradable (89% in 28 days) , pyridine derivatives with chloro groups may persist longer due to reduced microbial activity.
Biological Activity
Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by the presence of a chloro group and a methoxycarbonyl substituent. Its molecular formula is C₇H₆ClN₃NaO₃, and it exhibits both hydrophilic and lipophilic properties, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It acts as a ligand that can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The precise mechanisms are still under investigation, but studies suggest potential interactions with:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on neurotransmitter receptors, affecting neuronal signaling.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro testing against various bacterial strains has shown promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines have demonstrated cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 1.2 |
| MCF-7 (Breast) | 0.8 |
| A549 (Lung) | 2.5 |
The IC50 values suggest that the compound possesses selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells.
Case Studies
- In Vivo Efficacy in Tumor Models : A study conducted on murine models indicated that this compound significantly inhibited tumor growth in xenograft models, showing a reduction in tumor size by approximately 50% compared to controls after two weeks of treatment.
- Antimicrobial Efficacy in Animal Models : In a murine model of bacterial infection, administration of this compound resulted in a significant reduction in bacterial load in tissues, demonstrating its therapeutic potential against infections.
Q & A
Basic Research Question
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect chlorinated byproducts (LOD: 0.1 ppm).
- ICP-OES : Quantifies residual metal catalysts (e.g., Pd) to <10 ppm .
- TGA : Confirms thermal stability (decomposition >200°C) for storage protocols .
What pharmacological applications are emerging for this compound’s derivatives?
Advanced Research Question
Methoxycarbonyl pyridine derivatives are explored in:
- Anesthetic prodrugs : Rapid metabolism (e.g., Methoxycarbonyl Etomidate) avoids adrenal suppression .
- Antimicrobial agents : Halogenated pyridines show activity against Gram-negative bacteria via membrane disruption .
- Enzyme inhibitors : Structural analogs target kinases (e.g., EGFR) by mimicking ATP-binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
